2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole
Description
2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group attached to a benzyl sulfanyl moiety, along with diphenyl and propyl substituents on the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSATAMHRDAYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction for 4,5-Diphenyl-1H-imidazole
The imidazole backbone is typically constructed via the Debus-Radziszewski reaction, which involves the condensation of benzil (1,2-diphenylethanedione), an aldehyde, and ammonium acetate. For this compound:
- Reactants : Benzil, paraformaldehyde, and ammonium acetate in glacial acetic acid.
- Conditions : Reflux at 118°C for 5 hours under inert atmosphere.
- Mechanism : The reaction proceeds through the formation of an α,β-dicarbonyl intermediate, followed by cyclization with ammonia.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 93% | |
| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 12.48 (s, 1H, NH), 7.20–7.49 (m, 10H, Ph) |
N-Alkylation to Introduce the Propyl Group
Alkylation of 4,5-Diphenyl-1H-imidazole
The N1 position is functionalized with a propyl group via nucleophilic substitution:
- Reactants : 4,5-Diphenyl-1H-imidazole, propyl iodide, sodium hydride (base) in anhydrous acetonitrile.
- Conditions : Stirring at 82°C for 24 hours under argon.
- Mechanism : Deprotonation of the imidazole NH by NaH, followed by SN2 attack of the propyl iodide.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 98% | |
| $$ ^1H $$ NMR (DMSO-d6) | δ 9.50 (s, 1H, NCHN), 4.11 (q, 4H, NCH2), 1.32 (t, 6H, CH3) |
Sulfanyl Group Attachment via Nucleophilic Substitution
Synthesis of the tert-Butyl Benzyl Thiol Precursor
The sulfanyl donor, 4-(tert-butyl)benzyl mercaptan, is prepared by:
Thiolate Displacement Reaction
The thiolate anion reacts with a halogenated imidazole intermediate:
- Reactants : 1-Propyl-4,5-diphenyl-1H-imidazole-2-thiol, 4-(tert-butyl)benzyl bromide, K2CO3 in DMF.
- Conditions : 60°C for 12 hours.
- Mechanism : SN2 displacement of the bromide by the thiolate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| $$ ^{13}C $$ NMR | δ 135.70 (C-S), 43.46 (NCH2CH2CH3) |
Solvent-Free Synthesis Optimization
Recent advances emphasize solvent-free protocols to enhance sustainability:
- One-Pot Method : Combine benzil, paraformaldehyde, ammonium acetate, and propylamine in a ball mill.
- Conditions : Grinding at room temperature for 2 hours.
- Advantages : 15–20% higher yields compared to solution-phase synthesis, reduced reaction time.
Comparative Data :
| Method | Yield (%) | Time (h) |
|---|---|---|
| Traditional Reflux | 93 | 5 |
| Solvent-Free | 95 | 2 |
Purification and Characterization
Chemical Reactions Analysis
2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove specific functional groups or to reduce double bonds.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various catalysts for hydrogenation. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Modifications to the imidazole structure can enhance these properties. For instance, the introduction of a sulfanyl group has been shown to increase antibacterial and antifungal activity compared to similar compounds .
Anti-inflammatory and Analgesic Properties
Imidazole derivatives have been linked to anti-inflammatory effects, making them candidates for pain management therapies. Studies suggest that these compounds can inhibit inflammatory pathways, offering potential for treating conditions such as arthritis and other inflammatory disorders .
Anticancer Potential
The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated that similar imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various imidazole derivatives against common bacterial strains. Results showed that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties of related imidazole compounds were assessed using animal models. The results indicated a marked reduction in inflammation markers following treatment with these compounds, supporting their use in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism. The sulfanyl group may also contribute to the compound’s biological activity by forming disulfide bonds with target proteins .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole include other imidazole derivatives such as:
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Known for their antimicrobial activity.
2-(4-methylbenzylthio)-4,5-diphenyl-1H-imidazole: Similar structure with a methyl group instead of a tert-butyl group.
2-(4-chlorobenzylthio)-4,5-diphenyl-1H-imidazole: Contains a chlorine atom, which can alter its chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which can significantly influence its reactivity and biological activity compared to other imidazole derivatives
Biological Activity
2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole is a complex organic compound known for its unique structural properties, which include an imidazole ring and a sulfanyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- IUPAC Name : this compound
- Molecular Formula : C29H32N2S
- Molecular Weight : 440.65 g/mol
- CAS Number : 339277-19-9
Biological Activities
The biological activity of this compound has been explored in several studies, revealing potential applications in anti-inflammatory and anticancer therapies. Below are key findings related to its biological effects:
Anticancer Activity
Research indicates that derivatives of imidazole compounds often exhibit significant anticancer properties. For instance, studies have shown that imidazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, A549) demonstrated that modifications to the imidazole structure can enhance cytotoxicity. The compound's ability to intercalate with DNA was noted, leading to inhibition of DNA replication and transcription .
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes involved in cancer progression. The unique structure allows it to bind effectively, modulating the activity of these targets.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Enzyme Inhibition : The sulfanyl group in the compound may play a crucial role in inhibiting enzymes associated with inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have shown that similar compounds can significantly reduce inflammatory markers in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Imidazole Ring | Essential for anticancer activity; facilitates DNA binding |
| Sulfanyl Group | Contributes to anti-inflammatory properties; enhances enzyme inhibition |
| Tert-butyl Group | Increases lipophilicity, potentially improving bioavailability |
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Study on Thiosemicarbazones : A study evaluated the impact of benzyl substitutions on thiosemicarbazones and found that specific modifications could enhance anticancer activity while reducing toxicity against normal cells . This suggests a potential pathway for optimizing the design of new derivatives based on the imidazole scaffold.
- Antiurease Activity : Compounds with similar imidazole structures have exhibited potent antiurease activity, which is relevant for treating infections caused by urease-producing pathogens. Such studies emphasize the therapeutic potential of imidazole derivatives in infectious diseases .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities between this compound and various biological targets. These computational studies help elucidate the mechanisms by which the compound exerts its biological effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole?
- Methodological Answer : The compound can be synthesized via multi-component condensation reactions, such as the Radziszewski reaction, which involves a ketone, aldehyde, and ammonium acetate under reflux conditions. For example, analogous imidazole derivatives (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) are synthesized using ethanol or toluene as solvents with Na₂CO₃ as a base . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >70%.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and FTIR confirm the presence of functional groups (e.g., tert-butyl, sulfanyl). For example, tert-butyl protons appear as a singlet near δ 1.3 ppm in ¹H NMR .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXTL refines the structure. ORTEP-III visualizes anisotropic displacement parameters and hydrogen bonding patterns .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity of the compound?
- Methodological Answer : Use a fractional factorial design to test variables:
- Solvent polarity : Toluene/ethanol mixtures (e.g., 20 mL toluene, 10 mL ethanol) enhance solubility of aromatic intermediates .
- Catalysts : Transition metals (e.g., Cu(I)) or microwave-assisted synthesis may reduce reaction time.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes byproducts like unreacted 4-(tert-butyl)benzyl thiol .
Q. How are computational methods applied to model the compound’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions.
Q. How can contradictions in reported crystallographic data (e.g., bond lengths, angles) be resolved?
- Methodological Answer :
- Refinement : Use SHELXL with high-resolution data (≤0.8 Å) and twinning detection algorithms. Compare results with analogous structures (e.g., 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole) to identify systematic errors .
- Validation : Check against IUCr standards using PLATON or CCDC Mercury .
Q. What hydrogen bonding patterns and supramolecular arrangements are observed in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···S interactions). For example, the sulfanyl group may form C–H···π interactions with adjacent phenyl rings .
- Packing Analysis : WinGX calculates interplanar distances and π-π stacking parameters .
Q. How do substituent modifications (e.g., tert-butyl vs. methoxy groups) impact biological activity or physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the tert-butyl group with electron-withdrawing groups (e.g., Cl) and test solubility/logP via HPLC. Compare with derivatives like 2-(4-methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole .
- Thermal Analysis : DSC/TGA evaluates melting points and stability, correlating with substituent bulkiness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
